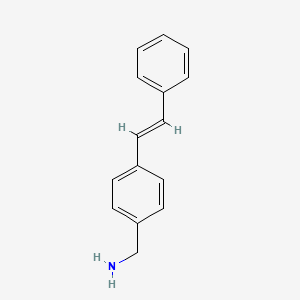

(E)-(4-Styrylphenyl)methanamine

Description

Structure

3D Structure

Properties

CAS No. |

36092-33-8 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

[4-[(E)-2-phenylethenyl]phenyl]methanamine |

InChI |

InChI=1S/C15H15N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12,16H2/b7-6+ |

InChI Key |

CTTPWMUJYDYVHC-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CN |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Contextualizing Stilbene and Stilbenoid Chemistry in Organic Synthesis

The stilbene (B7821643) scaffold, characterized by a 1,2-diphenylethylene core, is a cornerstone in organic synthesis, offering a versatile platform for the construction of complex molecules. researchgate.netmdpi.com Stilbenes exist as two geometric isomers, (E) and (Z), with the (E)-isomer, or trans-stilbene (B89595), generally being more thermodynamically stable and often exhibiting more potent biological activities. nih.gov The inherent chemical stability of the stilbene framework necessitates the introduction of reactive functional groups to enable the synthesis of more complex and functional derivatives. researchgate.net

The synthesis of stilbenes is a well-established area of organic chemistry, with several powerful methods at the disposal of chemists. The Wittig reaction, a Nobel Prize-winning transformation, is a widely used method for forming the characteristic carbon-carbon double bond of the stilbene core. masterorganicchemistry.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com Another powerful tool is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion and typically favors the formation of the (E)-alkene, making it particularly suitable for synthesizing trans-stilbenes. wikipedia.orgorganic-chemistry.org These synthetic strategies provide a high degree of control over the structure and stereochemistry of the resulting stilbene derivatives.

The Strategic Importance of Alkylammonium Functionalization in Conjugated Organic Molecules

The introduction of an alkylammonium group, such as the aminomethyl group in (E)-(4-Styrylphenyl)methanamine, into a conjugated organic molecule is a strategic design element with profound implications for its chemical and physical properties. Alkylammonium cations are organic derivatives of the ammonium (B1175870) ion where one or more hydrogen atoms are replaced by alkyl groups.

The primary amine functionality in (E)-(4-Styrylphenyl)methanamine can be protonated to form an alkylammonium salt. This transformation significantly enhances the water solubility of the molecule, a crucial factor in biological and pharmaceutical applications. Furthermore, the presence of the amino group provides a reactive handle for further chemical modifications, allowing for the covalent attachment of the stilbene (B7821643) scaffold to other molecules or materials. This functionalization is pivotal in the development of targeted drug delivery systems and functional materials.

An Overview of Research Trajectories and Emerging Applications of E 4 Styrylphenyl Methanamine Derivatives

Precursor Synthesis Pathways for (E)-4-Styrylbenzaldehyde

Mizoroki-Heck Coupling Reactions for (E)-Stilbene Linkage Formation

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgchem-station.com This reaction is particularly effective for synthesizing stilbene derivatives. In the context of (E)-4-styrylbenzaldehyde, this would typically involve the reaction between a 4-halobenzaldehyde (such as 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) and styrene (B11656).

The catalytic cycle involves a Pd(0) species that undergoes oxidative addition into the aryl-halide bond. wikipedia.org The resulting arylpalladium(II) complex then coordinates with the alkene (styrene), followed by migratory insertion and subsequent β-hydride elimination to yield the desired stilbene product and regenerate the Pd(0) catalyst. chem-station.com The reaction generally favors the formation of the more stable (E)-isomer. The choice of catalyst, base, and solvent is crucial for optimizing yield and selectivity.

| Component | Example | Role |

| Aryl Halide | 4-Iodobenzaldehyde | Provides the substituted phenyl ring. |

| Alkene | Styrene | Provides the second phenyl ring and alkene moiety. |

| Catalyst | Palladium(II) acetate (B1210297), PdCl₂(PPh₃)₂ | Facilitates the C-C bond formation. chim.it |

| Base | Triethylamine, Potassium acetate | Neutralizes the hydrogen halide produced. wikipedia.org |

| Solvent | DMF, Acetonitrile | Solubilizes reactants and facilitates the reaction. |

A notable variation involves the use of 4-phenoldiazonium salts in place of aryl halides, which has been shown to yield good results in Mizoroki-Heck type reactions for synthesizing stilbene derivatives. researchgate.net

Alternative Olefination Approaches (e.g., Wittig, Horner-Wadsworth-Emmons Reactions)

Olefination reactions provide a classic and reliable alternative for constructing the stilbene double bond.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). tamu.eduwiley-vch.de To synthesize (E)-4-styrylbenzaldehyde, one could react benzaldehyde (B42025) with 4-formylbenzyltriphenylphosphonium bromide or, alternatively, terephthalaldehyde (B141574) with benzyltriphenylphosphonium (B107652) bromide. A key intermediate, an oxaphosphetane, forms and then fragments to yield the alkene and triphenylphosphine (B44618) oxide. tamu.edu While the Wittig reaction is versatile, controlling the stereochemistry to favor the (E)-alkene can sometimes be challenging, often yielding a mixture of E and Z isomers. tamu.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that typically offers superior (E)-selectivity. wikipedia.orguta.edu This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide. wikipedia.org The reaction of an aldehyde with the phosphonate (B1237965) carbanion proceeds through intermediates that can equilibrate, leading predominantly to the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble dialkylphosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wiley-vch.deuta.edu A common strategy for producing (E)-4-styrylbenzaldehyde via the HWE reaction would be the reaction of benzaldehyde with diethyl (4-formylbenzyl)phosphonate in the presence of a suitable base like sodium hydride or potassium tert-butoxide. nih.govjuliethahn.comyoutube.com

| Reaction | Key Reagents | Typical Stereoselectivity | Byproduct |

| Wittig | Aldehyde, Phosphorus Ylide | Variable (E/Z mixtures common) tamu.edu | Triphenylphosphine oxide |

| HWE | Aldehyde, Phosphonate Carbanion | High (E)-selectivity wikipedia.orgnrochemistry.com | Water-soluble phosphate (B84403) ester |

Amination Methodologies for the Introduction of the Methanamine Moiety

Once (E)-4-styrylbenzaldehyde is obtained, the final step is the conversion of the aldehyde functional group into a primary aminomethyl group (-CH₂NH₂).

Catalytic Reductive Amination Protocols for Primary Amine Synthesis

Catalytic reductive amination is the most direct and widely used method for this transformation. masterorganicchemistry.com The process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (like ammonium acetate or ammonium chloride), to form an intermediate imine in situ. This imine is then immediately reduced to the corresponding primary amine by a reducing agent present in the reaction mixture. masterorganicchemistry.commdma.ch

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. masterorganicchemistry.commdma.ch They are capable of reducing the intermediate iminium ion faster than the starting aldehyde, which minimizes the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com

| Reagent | Conditions | Advantages |

| NaBH(OAc)₃ | Dichloroethane (DCE), Room Temp | Mild, effective, non-toxic. mdma.ch |

| NaBH₃CN | Methanol, pH control | Selectively reduces imines over carbonyls. masterorganicchemistry.com |

| H₂/Catalyst | Pd/C, Ra-Ni, H₂ pressure | "Green" method, high atom economy. |

| Borohydride Resin | Ethanol, Room Temp | Simplified workup, reusable reagent. koreascience.kr |

One-Pot Synthetic Sequences for Direct Amine Formation

The concept of "one-pot synthesis" aims to improve efficiency, reduce waste, and save time by performing multiple reaction steps in a single vessel without isolating intermediates. nih.gov A one-pot procedure for synthesizing (E)-(4-styrylphenyl)methanamine could be envisioned where the C-C bond formation is immediately followed by amination.

For example, a Mizoroki-Heck reaction could be performed, and after the formation of (E)-4-styrylbenzaldehyde is complete, the amination reagents (e.g., ammonia and a reducing agent) could be added directly to the same reaction vessel. nih.gov This approach avoids the need for a separate workup and purification of the intermediate aldehyde, streamlining the entire synthetic process. nih.gov Such a strategy would depend on the compatibility of the reagents and catalysts from both steps.

Exploration of Nickel-based Homogeneous Catalysts in Amination

While palladium and platinum are common for hydrogenation, nickel catalysts have emerged as a cost-effective and efficient alternative for reductive amination. organic-chemistry.org Research has shown that nickel nanoparticles, generated in situ from nickel(II) chloride, can effectively catalyze the reductive amination of aldehydes. organic-chemistry.org

This process often utilizes a hydrogen transfer mechanism, with a simple alcohol like isopropanol (B130326) serving as the hydrogen donor, thus avoiding the need for high-pressure gaseous hydrogen. organic-chemistry.org The reaction proceeds efficiently without the need for a base. organic-chemistry.org While nickel catalysts have demonstrated high reactivity for aromatic aldehydes, potential issues like catalyst deactivation can occur. organic-chemistry.org The development of robust nickel-based systems remains an active area of research, offering a more sustainable approach to amine synthesis. organic-chemistry.orgnih.govyoutube.com

Diversification and Functionalization of the (E)-(4-Styrylphenyl)methanamine Scaffold

The ability to modify the (E)-(4-styrylphenyl)methanamine scaffold is crucial for tuning its chemical and physical properties. The primary amine group serves as a versatile handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents.

N-Alkylation and N-Arylation Strategies for Substituted Amine Derivatives

The primary amine of (E)-(4-styrylphenyl)methanamine is a nucleophilic center that can readily undergo N-alkylation and N-arylation reactions to produce secondary and tertiary amine derivatives.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several established methods. A common approach is the reaction with alkyl halides. rsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction's efficiency and selectivity towards mono- or di-alkylation. For instance, using a bulky base can favor mono-alkylation. Another effective method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

More recent advancements include transition-metal-catalyzed N-alkylation reactions. For example, a copper-metallaphotoredox system has been reported for the N-alkylation of amines with alkyl bromides under mild conditions. princeton.edu This method demonstrates broad substrate scope and functional group tolerance. Another approach involves the use of alcohols as alkylating agents in the presence of a ruthenium catalyst, which proceeds via a hydrogen-borrowing mechanism and generates water as the only byproduct. nih.gov

Table 1: Representative Conditions for N-Alkylation of Primary Amines

| Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl Bromide | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / Cu(TMHD)2 | LiOtBu | MeCN | Room Temp | 51-64 | princeton.edu |

| Alcohol | Shvo's Catalyst | None | Toluene | 120 °C | up to 83 | nih.gov |

| Alkyl Halide | None | K2CO3 | DMF | Room Temp | High | nih.gov |

N-Arylation: The introduction of aryl groups to form N-aryl-(E)-(4-styrylphenyl)methanamine derivatives is often accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand, is a powerful and widely used method for this transformation. This reaction can be performed with a variety of aryl halides (iodides, bromides, and chlorides) and tolerates a wide range of functional groups. nih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative route. Modern variations of this reaction employ arylboronic acids as the arylating agent in the presence of a copper catalyst, often under milder conditions than the traditional Ullmann reaction. organic-chemistry.orgacs.org Transition-metal-free methods for N-arylation have also been developed, for instance, using triarylsulfonium triflates as the arylating agent. nih.gov

Table 2: Representative Conditions for N-Arylation of Primary Amines

| Arylating Agent | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | 60 °C | High | nih.gov |

| Arylboronic Acid | CuI | None | Methanol | Room Temp | Very Good | organic-chemistry.org |

| Arylboroxine | Cu(OAc)2 | None | Ethanol | 80 °C | Moderate to Excellent | acs.org |

Incorporation into Distyrylbenzene (B1252955) and Other Conjugated Systems

The (E)-(4-styrylphenyl)methanamine scaffold can serve as a building block for the synthesis of larger, more complex conjugated systems such as distyrylbenzenes. These molecules are of interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). utrgv.edu

One of the most common methods for synthesizing distyrylbenzenes is the Horner-Wadsworth-Emmons (HWE) reaction . nih.govwikipedia.orgnrochemistry.comnih.gov This reaction involves the condensation of a phosphonate ester with an aldehyde or ketone. To incorporate the (E)-(4-styrylphenyl)methanamine moiety into a distyrylbenzene structure using the HWE reaction, one could envision a strategy where a protected form of (E)-4-(bromomethyl)styrene is converted to the corresponding phosphonate ester. This phosphonate could then be reacted with a substituted benzaldehyde to form the second stilbene unit. Alternatively, a protected (E)-4-formylstyrene derived from (E)-(4-styrylphenyl)methanamine could be reacted with a benzylphosphonate. The HWE reaction is particularly advantageous as it generally provides high yields of the (E)-isomer, thus preserving the desired stereochemistry of the conjugated system. nih.govwikipedia.orgnrochemistry.com

The Heck reaction is another powerful tool for the synthesis of stilbenes and distyrylbenzenes. nih.govorgsyn.orgsctunisie.org This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. For the synthesis of a distyrylbenzene derivative from (E)-(4-styrylphenyl)methanamine, a protected form of the molecule could be functionalized with a halide (e.g., bromo or iodo) on the terminal phenyl ring. This halo-substituted styrylphenylmethanamine could then undergo a Heck coupling with styrene or a substituted styrene to generate the distyrylbenzene framework. The stereochemical outcome of the Heck reaction can often be controlled to favor the (E)-isomer. nih.gov

The Suzuki-Miyaura coupling reaction also offers a versatile route to these extended conjugated systems. nih.govresearchgate.netuhasselt.beharvard.edumdpi.comyoutube.comyoutube.com This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. A strategy for synthesizing a distyrylbenzene could involve the Suzuki coupling of a halo-substituted (E)-(4-styrylphenyl)methanamine derivative with a styrylboronic acid, or vice versa. The Suzuki-Miyaura reaction is known for its high functional group tolerance and excellent stereochemical control, making it a highly reliable method for constructing complex molecules. nih.govresearchgate.net

Stereochemical Control and (E)-Isomer Selectivity in Stilbene Formation

The stereochemistry of the carbon-carbon double bond in the stilbene core is critical for the properties and applications of (E)-(4-styrylphenyl)methanamine and its analogs. The (E)-isomer, or trans-isomer, is generally more stable and often exhibits the desired photophysical properties. Therefore, synthetic methods that provide high selectivity for the (E)-isomer are of paramount importance.

The Wittig reaction is a classic and widely used method for alkene synthesis. tamu.edu It involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally lead to the preferential formation of the (E)-alkene. sctunisie.org In contrast, non-stabilized ylides typically favor the (Z)-alkene. To synthesize (E)-(4-styrylphenyl)methanamine with high (E)-selectivity using the Wittig reaction, one would typically employ a stabilized ylide derived from a substituted benzyl (B1604629) halide. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, is renowned for its excellent (E)-selectivity. nih.govwikipedia.orgnrochemistry.comorganic-chemistry.org This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. The HWE reaction almost exclusively yields the (E)-alkene, making it a highly reliable method for the synthesis of trans-stilbenes. nrochemistry.comorganic-chemistry.org

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is another powerful method for synthesizing stilbenes with high (E)-selectivity. nih.govnih.govntu.edu.sgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve excellent control over the stereochemical outcome. nih.gov In many cases, the Heck reaction proceeds with high stereoselectivity to afford the (E)-stilbene as the major product. ntu.edu.sg

The Suzuki-Miyaura coupling reaction is also a highly effective method for the stereoselective synthesis of (E)-stilbenes. nih.govnih.govresearchgate.netuhasselt.beharvard.edumdpi.comyoutube.comyoutube.com This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate proceeds with retention of the double bond stereochemistry of the starting materials. Therefore, by using a stereochemically pure (E)-vinylboronic acid or (E)-vinyl halide, the (E)-stilbene product can be obtained with high fidelity. nih.gov

Table 3: Comparison of Key Methodologies for (E)-Stilbene Synthesis

| Reaction | Key Reactants | Typical Catalyst/Reagent | Selectivity for (E)-Isomer | Key Advantages | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Stabilized Ylide | Good to Excellent | Versatile, well-established | nih.govtamu.edu |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Ester | Base (e.g., NaH, NaOMe) | Excellent | High (E)-selectivity, easy purification | wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Heck Reaction | Alkene, Aryl Halide | Palladium Catalyst | Good to Excellent | High functional group tolerance | nih.govntu.edu.sg |

| Suzuki-Miyaura Coupling | Organoboron, Organic Halide | Palladium Catalyst | Excellent | High functional group tolerance, mild conditions | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The amine protons typically appear as a broad singlet, the chemical shift of which can vary. Protons of the benzylic methylene group are expected to resonate as a singlet adjacent to the electron-withdrawing aromatic ring. The vinylic protons of the trans-double bond will appear as two distinct doublets with a large coupling constant (J), characteristic of the trans-configuration. The aromatic protons will present as a complex series of multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for (E)-(4-Styrylphenyl)methanamine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.0 - 7.6 | Multiplet (m) | Signals from two distinct phenyl rings. |

| Vinylic Protons | 6.9 - 7.2 | Doublet (d) | Trans coupling (J ≈ 16 Hz) expected. |

| Benzylic Protons (-CH₂-) | ~3.8 | Singlet (s) | Adjacent to the phenyl ring and amine group. |

| Amine Protons (-NH₂) | ~1.5 - 2.0 | Broad Singlet (br s) | Chemical shift can be variable and exchangeable with D₂O. libretexts.orgopenstax.org |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. pressbooks.pub

Single-Crystal X-ray Diffraction for Crystalline Perovskitoids

The use of organic cations, particularly organic ammonium halides, is crucial in the formation of hybrid organic-inorganic perovskites. rsc.orgazom.comacs.orgyoutube.comresearchgate.net These materials are of significant interest for applications in photovoltaics. However, a search of available scientific literature did not yield any studies where (E)-(4-Styrylphenyl)methanamine was specifically utilized as the organic cation component in a crystalline perovskitoid structure. Furthermore, no single-crystal X-ray diffraction data for the compound itself could be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. youtube.com The molecular formula of (E)-(4-Styrylphenyl)methanamine is C₁₅H₁₅N, giving it a molecular weight of approximately 209.29 g/mol . Therefore, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 209.

Table 2: Plausible Mass Spectrometry Fragmentation for (E)-(4-Styrylphenyl)methanamine

| m/z | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 209 | [C₁₅H₁₅N]⁺ | Molecular Ion [M]⁺ |

| 193 | [C₁₅H₁₃]⁺ | Loss of •NH₂ |

| 192 | [C₁₅H₁₂]⁺• | Loss of NH₃ |

| 178 | [C₁₄H₁₀]⁺• | Loss of •CH₂NH₂ |

| 104 | [C₈H₈]⁺• | Styrene cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. For (E)-(4-Styrylphenyl)methanamine, several characteristic peaks are expected. chegg.comchegg.com

The primary amine group (-NH₂) will exhibit characteristic symmetric and asymmetric N-H stretching vibrations. libretexts.orgopenstax.orgpressbooks.pubwpmucdn.comorgchemboulder.com The trans-substituted vinyl group (-CH=CH-) will show a distinct C-H out-of-plane bending vibration. brainly.comcdnsciencepub.comchemicalbook.com The aromatic rings will display C-H stretching and C=C ring stretching vibrations.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for (E)-(4-Styrylphenyl)methanamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium to Weak |

| Trans C-H Wag (Out-of-Plane) | ~965 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

While specific experimental UV-Vis absorption data for (E)-(4-Styrylphenyl)methanamine is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the well-studied chromophore of trans-stilbene (B89595) and its derivatives. The core of the molecule is the stilbene unit (1,2-diphenylethylene), which is known for its strong UV absorption due to π → π* transitions within the conjugated system of the two phenyl rings and the central ethylenic double bond.

The primary electronic transition of interest in stilbene derivatives is the S0 → S1 transition, which corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For trans-stilbene, this transition results in a strong absorption band typically observed around 300-320 nm.

The introduction of an aminomethyl group (-CH2NH2) at the para-position of one of the phenyl rings in (E)-(4-Styrylphenyl)methanamine is expected to influence the position and intensity of this absorption band. The aminomethyl group can act as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. Although the methylene spacer (-CH2-) partially interrupts the direct conjugation of the lone pair of electrons on the nitrogen with the stilbene π-system, electronic effects can still be transmitted through space and inductive effects.

In closely related compounds like trans-4-aminostilbene, where the amino group is directly attached to the phenyl ring, a significant red shift (bathochromic shift) of the main absorption band is observed compared to unsubstituted stilbene. This is due to the electron-donating nature of the amino group, which extends the conjugation and raises the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. For instance, N-phenyl substitution on 4-aminostilbenes leads to a red shift in both absorption and fluorescence spectra. nih.gov

For (E)-(4-Styrylphenyl)methanamine, the effect of the aminomethyl group is anticipated to be less pronounced than a directly attached amino group. However, it is still likely to cause a slight bathochromic shift and potentially a hyperchromic effect (increased absorption intensity) compared to unsubstituted trans-stilbene. The electronic transitions in stilbene derivatives are predominantly of π → π* character. researchgate.net The presence of the aminomethyl substituent is unlikely to introduce new, low-energy n → π* transitions that would be prominent in the UV-Vis spectrum.

A study on stilbene-triazine derivatives, which also feature extended conjugated systems, showed that the trans-isomers have absorption peaks in the range of 353-361 nm. researchgate.netnih.gov This further supports the expectation that (E)-(4-Styrylphenyl)methanamine would exhibit a strong absorption band in the UVA range (315-400 nm).

Detailed research findings on analogous compounds highlight the sensitivity of the electronic transitions to the molecular structure. For example, the planarity of the molecule is crucial for efficient π-conjugation. The trans-configuration of the ethylenic bridge in (E)-(4-Styrylphenyl)methanamine allows for a more planar and extended conjugated system compared to the cis-isomer, resulting in absorption at longer wavelengths.

Table of Expected UV-Vis Absorption Characteristics for (E)-(4-Styrylphenyl)methanamine

| Parameter | Expected Characteristic | Rationale based on Analogous Compounds |

| Primary Absorption Band (λmax) | Expected in the range of 310-340 nm | Based on the trans-stilbene chromophore with an expected slight bathochromic shift due to the aminomethyl substituent. |

| Type of Transition | Predominantly π → π | Characteristic of the extended conjugated π-system of the stilbene core. researchgate.net |

| Molar Absorptivity (ε) | High | Typical for allowed π → π transitions in highly conjugated systems. |

| Solvent Effects | Potential for solvatochromism | The polarity of the solvent can influence the energy levels of the ground and excited states, potentially leading to shifts in λmax. |

It is important to note that the precise absorption maximum (λmax) and molar absorptivity (ε) for (E)-(4-Styrylphenyl)methanamine would need to be determined experimentally. Such an analysis would involve dissolving the compound in a transparent solvent (e.g., ethanol, cyclohexane) and measuring its absorbance across the UV-Vis range. The resulting spectrum would not only confirm the expected π → π* transition but could also reveal subtle features related to vibrational fine structure, which is sometimes observable in the spectra of rigid molecules.

Applications in Advanced Materials and Device Technologies

Development of Hybrid Organic-Inorganic Perovskitoid Materials

Hybrid organic-inorganic perovskitoids are a class of materials that have garnered significant attention for their exceptional optoelectronic properties and tunable structures. The incorporation of organic cations is a key strategy in the design and engineering of these materials.

The ammonium (B1175870) derivative of (E)-(4-Styrylphenyl)methanamine, (E)-(4-Styrylphenyl)methanamonium, is a bulky organic cation. The size and shape of organic cations play a crucial role in defining the dimensionality and properties of the resulting perovskitoid structures. nih.govacs.org In theory, the incorporation of large and rigid aromatic cations like (E)-(4-Styrylphenyl)methanamonium can lead to the formation of two-dimensional (2D) or quasi-2D perovskitoid structures. nih.govacs.orgresearchgate.net These lower-dimensional structures often exhibit enhanced stability and unique photophysical properties compared to their three-dimensional (3D) counterparts. researchgate.net However, based on a comprehensive review of publicly available research, specific studies detailing the synthesis and performance of (E)-(4-Styrylphenyl)methanamonium as an organic cation in hybrid perovskitoid materials have not been reported.

The use of bulky organic cations is a well-established method for creating low-dimensional perovskitoid architectures, such as Ruddlesden-Popper and Dion-Jacobson phases. nih.govacs.org These structures consist of inorganic metal-halide layers separated by organic cation spacers. The properties of these materials can be finely tuned by varying the organic component. While the molecular structure of (E)-(4-Styrylphenyl)methanamonium makes it a candidate for designing such architectures, dedicated research on its specific use to create and engineer low-dimensional perovskitoids is not currently available in scientific literature.

Charge-transfer (CT) complexes can significantly influence the electronic and optical properties of materials. nih.govresearchgate.net In perovskitoid systems, CT interactions can occur between the organic and inorganic components. rsc.org The aromatic nature of (E)-(4-Styrylphenyl)methanamonium suggests the possibility of forming CT complexes within a perovskitoid framework, which could lead to novel photophysical phenomena. However, specific investigations into charge-transfer complex formation in perovskitoids incorporating (E)-(4-Styrylphenyl)methanamonium have not been documented in the available scientific literature.

Functionalization in Optoelectronic Device Fabrication

The unique electronic and optical properties of organic compounds are often harnessed in the fabrication of optoelectronic devices. The potential of (E)-(4-Styrylphenyl)methanamine and its derivatives in this area is a subject of theoretical interest.

Derivatives of styrylbenzene are known to exhibit fluorescence, making them potential candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation in the styrylphenyl moiety of (E)-(4-Styrylphenyl)methanamine could, in principle, lead to desirable photoluminescent properties. rsc.org Despite this potential, a review of current research indicates a lack of specific studies on the synthesis and characterization of (E)-(4-Styrylphenyl)methanamine-based materials for OLEDs or other fluorescent applications.

Hybrid perovskite solar cells have shown remarkable power conversion efficiencies. miragenews.com The integration of bulky organic cations at the surface or grain boundaries of the perovskite layer is a common strategy to passivate defects and enhance device stability and performance. rsc.orgresearchgate.net The molecular structure of (E)-(4-Styrylphenyl)methanamonium makes it a plausible candidate for such an interfacial engineering approach. While the general benefits of using bulky aromatic cations in perovskite solar cells are well-documented, specific research detailing the integration and performance of (E)-(4-Styrylphenyl)methanamine in any part of a hybrid perovskite solar cell architecture is not found in the available literature.

Photodetector Development Based on Conjugated Systems

Organic photodetectors (OPDs) have garnered significant interest for their potential in creating cost-effective, large-area, and flexible image sensors. researchgate.net The core of these devices often relies on a bulk heterojunction (BHJ) layer composed of a blend of donor and acceptor organic materials, sandwiched between electron and hole extraction layers. researchgate.net The photophysical and optoelectronic properties of OPDs can be finely tuned at both the material and device levels. researchgate.net

The performance of an OPD is significantly influenced by its dark current density, which is the electrical current that flows through the device in the absence of light. researchgate.net Minimizing this dark current is essential for achieving high sensitivity and a wide dynamic range. researchgate.net The design of the conjugated materials and the architecture of the device play a pivotal role in controlling the dark current, primarily by managing charge injection from the electrodes. researchgate.net

Supramolecular Assembly and Crystal Engineering Applications

Molecular Recognition and Directed Assembly of Functional Molecular Solids

Crystal engineering is a field focused on understanding and utilizing intermolecular interactions to design new functional materials. aijr.org It provides the foundational principles for assembling coordination polymers and metal-organic frameworks (MOFs) based on geometric and topological considerations. osti.gov The goal is to control the assembly of molecules into desired structures with specific physicochemical properties. acs.org

Molecular recognition, the specific binding of a guest molecule to a host molecule, is a key aspect of supramolecular chemistry and is integral to the directed assembly of functional molecular solids. morressier.com Self-assembly, driven by weak intermolecular interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking, allows for the spontaneous formation of ordered supramolecular structures. mdpi.com

The structure of (E)-(4-styrylphenyl)methanamine, with its aromatic rings and amine group, is well-suited for participating in these interactions. The aromatic styryl group can engage in π-π stacking, while the amine group is capable of forming hydrogen bonds. These non-covalent interactions can be exploited to guide the assembly of the molecules into well-defined, functional solid-state architectures. mdpi.com The ability to control the growth of crystal networks and the properties of the resulting cavities is challenging but crucial for applications such as gas separation and catalysis. researchoutreach.org

Engineering Electronic and Optical Properties through Solid-State Organization

The arrangement of molecules in the solid state, or their crystal packing, has a profound impact on the material's electronic and optical properties. Crystal engineering allows for the fine-tuning of these properties by controlling the stoichiometry and spatial organization of molecules within a crystal lattice. acs.org Even subtle changes in molecular arrangement can lead to significant shifts in a material's behavior, such as its ability to conduct electricity or emit light. aijr.orgacs.org

For instance, the formation of solid solutions, where one chemical compound is incorporated into the crystal lattice of another, can lead to novel electronic properties not observed in the parent compounds. acs.org The introduction of disorder in the molecular stacking can enhance electronic conductivity. acs.org First-principles calculations are a powerful tool for predicting how changes in the crystal structure, such as through doping, will affect the electronic band structure and optical properties of a material. mdpi.com By analyzing the density of states, researchers can understand the contributions of different atomic orbitals to the electronic and optical behavior of the material. mdpi.com

The optical properties, including dielectric function, conductivity, absorption, and reflection, are directly linked to the electronic energy band structure. mdpi.com Therefore, by engineering the solid-state organization of conjugated molecules like (E)-(4-styrylphenyl)methanamine, it is possible to tailor their optical absorption and emission characteristics for specific applications in optoelectronic devices.

Chemical Sensing and Advanced Analytical Methodologies

Design of Amine-Sensitive Fluorogenic Probes

Fluorogenic probes are molecules that exhibit a significant change in their fluorescence properties upon reacting with a specific analyte. This "turn-on" or "turn-off" response allows for highly sensitive detection. The design of such probes often involves a strategy where a non-fluorescent molecule is converted into a highly fluorescent one. nih.govacs.org

A common approach involves the use of a fluorophore scaffold that is initially in a non-fluorescent, spirocyclic form. nih.govacs.org The presence of a target analyte, such as an amine, can trigger a reaction that opens this ring, leading to a highly fluorescent, open-form of the molecule. nih.govacs.org The amine group of a molecule like (E)-(4-styrylphenyl)methanamine can act as the reactive site in such a probe.

For example, amine-reactive probes often incorporate functional groups like isothiocyanates, which readily react with primary and secondary amines to form a stable linkage. nih.gov This reaction can be designed to induce a change in the electronic structure of the probe, thereby altering its fluorescence. The styryl group in (E)-(4-styrylphenyl)methanamine can serve as part of the fluorophore, contributing to its photophysical properties. By carefully designing the molecular structure, it is possible to create highly sensitive and selective probes for the detection of specific amines. mdpi.com

Application in Pre-Column Derivatization for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating and quantifying components in a mixture. actascientific.com However, some analytes, including many aliphatic amines, lack a strong chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. thermofisher.com Pre-column derivatization is a technique used to overcome this limitation. thermofisher.comacademicjournals.org

In this method, the analyte is reacted with a derivatizing agent before being injected into the HPLC column. thermofisher.com This reaction attaches a molecule with strong UV absorption or fluorescence emission properties to the analyte, significantly enhancing its detectability. thermofisher.com This process can also improve the chromatographic properties of the analyte by, for example, reducing its polarity. thermofisher.com

Polymer Science and Macromolecular Engineering: Harnessing (E)-(4-Styrylphenyl)methanamine for Advanced Materials

The unique structural attributes of (E)-(4-styrylphenyl)methanamine, featuring a reactive primary amine and a polymerizable styryl group, position it as a compelling building block in the realm of polymer science and macromolecular engineering. Its incorporation into polymer chains can impart valuable optical and electronic properties, paving the way for the development of sophisticated materials for a range of technological applications.

Synthesis of (E)-Styrylphenylmethanamine-Derived Monomers

The transformation of (E)-(4-styrylphenyl)methanamine into polymerizable monomers is a critical first step for its use in materials science. The primary amine functionality serves as a convenient handle for derivatization, allowing for the synthesis of various monomeric structures. Two principal strategies involve the formation of acrylamide (B121943) and polyamide monomers.

Acrylamide Monomer Synthesis:

A common approach to render an amine-containing molecule polymerizable via free-radical polymerization is its conversion to an acrylamide derivative. The synthesis of N-(4-styrylbenzyl)acrylamide can be achieved through the reaction of (E)-(4-styrylphenyl)methanamine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an aprotic solvent at low temperatures to minimize side reactions.

Table 1: Representative Synthesis of N-(4-styrylbenzyl)acrylamide

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product |

| (E)-(4-Styrylphenyl)methanamine | Acryloyl Chloride | Triethylamine | Dichloromethane | 0°C to room temperature, 4-6 hours | N-(4-styrylbenzyl)acrylamide |

The resulting N-(4-styrylbenzyl)acrylamide is a versatile monomer that can undergo polymerization through its vinyl group, leading to polymers with pendant styrylphenylmethanamine moieties.

Polyamide Monomer Synthesis:

For polycondensation reactions, (E)-(4-styrylphenyl)methanamine can be utilized as a diamine monomer precursor. For instance, it can be reacted with a dicarboxylic acid chloride, such as terephthaloyl chloride, to form a polyamide. To create a monomer suitable for polymerization with other diamines, the primary amine can be first protected, followed by reaction with a molecule containing two acyl chloride groups, and subsequent deprotection. A more direct approach involves the synthesis of a diamine containing the styryl group. For example, reacting 4-vinylaniline (B72439) with a suitable difunctional compound can yield a styryl-functionalized aromatic diamine. While not directly derived from (E)-(4-styrylphenyl)methanamine, the principles of incorporating a styryl group into a diamine monomer are similar.

Incorporation into Conjugated Polymer Systems and Advanced Polymer Architectures

The styryl group in (E)-(4-styrylphenyl)methanamine-derived monomers is the key to their incorporation into conjugated polymer systems. Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties. youtube.com

Conjugated Polymers:

Advanced Polymer Architectures:

The use of (E)-(4-styrylphenyl)methanamine-derived monomers allows for the design of various advanced polymer architectures:

Pendant Functionalization: The most straightforward application is the creation of linear polymers with pendant styrylphenyl groups. These groups can enhance the polymer's refractive index, introduce fluorescence, or provide sites for further post-polymerization modification.

Branched and Cross-linked Polymers: The styryl group can also participate in cross-linking reactions, either thermally or photochemically, to form polymer networks. This is particularly useful for creating thermosetting materials or for the fabrication of insoluble, robust thin films.

Graft Copolymers: Polymers with pendant styryl groups can serve as macroinitiators for the grafting of other polymer chains, leading to complex graft copolymer structures with tailored properties.

Influence on Polymerization Characteristics and Resultant Macromolecular Structures

The introduction of the bulky and aromatic styrylphenylmethanamine moiety into a polymer chain can have a significant impact on both the polymerization process and the final properties of the macromolecule.

Influence on Polymerization Characteristics:

Table 2: Hypothetical Influence of Styryl Monomer on Polymerization

| Monomer System | Polymerization Method | Expected Influence of Styryl Group | Potential Outcome |

| Acrylamide / N-(4-styrylbenzyl)acrylamide | Free-Radical Copolymerization | Steric hindrance, potential for chain transfer | Lower molecular weight, altered copolymer composition |

| Diamine / Styryl-functionalized Diamine + Diacid Chloride | Polycondensation | Reduced chain mobility, potential for side reactions | Lower degree of polymerization, altered solubility |

Influence on Resultant Macromolecular Structures and Properties:

The incorporation of the styrylphenylmethanamine unit imparts distinct characteristics to the resulting polymer:

Thermal Properties: The rigid aromatic and styryl groups are expected to increase the glass transition temperature (Tg) of the polymer, leading to enhanced thermal stability compared to analogous polymers without this moiety.

Solubility: The bulky, non-polar nature of the pendant group may decrease the solubility of the polymer in common organic solvents, a factor that needs to be considered during processing. csic.es

Optical Properties: The styryl group is a chromophore that can absorb UV light and exhibit fluorescence. Its presence can therefore lead to polymers with interesting photophysical properties, making them suitable for applications in optical devices. nih.gov

Mechanical Properties: The introduction of rigid pendant groups can increase the stiffness and tensile strength of the polymer.

Structure Property Relationships and Mechanistic Elucidation

Correlating Molecular Structure with Spectroscopic and Electronic Properties

The spectroscopic and electronic characteristics of (E)-(4-styrylphenyl)methanamine are intrinsically linked to its extended π-conjugated system. This system, encompassing the two phenyl rings and the ethenyl bridge, is the primary determinant of its electronic absorption and emission behavior. The electronic structure of similar styryl-based dyes has been a subject of extensive research, revealing that the absorption and fluorescence spectra are governed by π-π* transitions within the conjugated framework. beilstein-journals.org The electronic properties can be further understood by considering the molecule as a push-pull system, where the styrylphenyl group acts as the π-bridge and the methanamine can serve as an electron-donating group.

The spectroscopic signature of (E)-(4-styrylphenyl)methanamine can be predicted by examining data from closely related stilbene (B7821643) and styrylbenzene derivatives. For instance, the 1H NMR spectrum is expected to show characteristic signals for the vinyl protons of the styryl group, typically in the range of 7.0-7.2 ppm, with a large coupling constant indicative of the trans configuration. rsc.org The aromatic protons would appear as multiplets in the aromatic region of the spectrum. rsc.org The 13C NMR spectrum would complement this by showing distinct signals for the sp2 hybridized carbons of the phenyl rings and the vinyl group, as well as a signal for the benzylic carbon of the methanamine group. rsc.org

The electronic absorption spectrum, primarily dictated by the styryl chromophore, is expected to exhibit a strong absorption band in the ultraviolet-visible region. The position and intensity of this band are sensitive to the molecular environment and the electronic nature of the substituents. researchgate.net The fluorescence emission of styryl compounds is often characterized by a large Stokes shift, a phenomenon that is highly dependent on solvent polarity. researchgate.net This solvatochromism arises from the change in the dipole moment of the molecule upon excitation to the first singlet excited state.

Table 1: Predicted Spectroscopic Data for (E)-(4-Styrylphenyl)methanamine based on Analogous Compounds

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Maxima | Reference Analogues |

| 1H NMR | Vinyl protons: ~7.0-7.2 ppm; Aromatic protons: ~7.2-7.6 ppm; Methylene (B1212753) protons: ~3.8 ppm; Amine protons: variable | (E)-1-methyl-4-styrylbenzene, (E)-1-methoxy-4-styrylbenzene rsc.org |

| 13C NMR | Aromatic/Vinyl carbons: ~126-138 ppm; Benzylic carbon: ~45 ppm | (E)-1-methyl-4-styrylbenzene, (E)-1-methoxy-4-styrylbenzene rsc.org |

| UV-Vis Absorption | λmax ~290-340 nm | PhFlOP derivatives beilstein-journals.org |

| Photoluminescence | Emission with large Stokes shift, sensitive to solvent polarity | DCM derivatives researchgate.net |

Investigating the Impact of Substituents on Material Performance and Tunability

The performance and properties of materials derived from (E)-(4-styrylphenyl)methanamine can be finely tuned by the strategic introduction of substituents onto its molecular scaffold. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electronic structure of the entire molecule, thereby influencing its photophysical and chemical properties.

In the context of styryl-based dyes, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2), on the phenyl ring of the styryl moiety generally leads to a bathochromic (red) shift in both the absorption and emission spectra. mdpi.com This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), typically results in a hypsochromic (blue) shift or a more complex behavior depending on their position.

The tunability of these properties is a key aspect in the design of materials for specific applications, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. For instance, in D-π-A (donor-π-acceptor) systems, enhancing the electron-donating strength of the donor or the electron-withdrawing strength of the acceptor can lead to a larger intramolecular charge transfer (ICT) character, which is beneficial for NLO applications. beilstein-journals.org

Table 2: Effect of Substituents on the Photophysical Properties of Styryl Derivatives

| Substituent Type | Position | Effect on Absorption/Emission | Impact on Material Properties | Reference |

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Styryl Phenyl Ring | Bathochromic (red) shift | Tuning of emission color in OLEDs | mdpi.com |

| Electron-Withdrawing (e.g., -NO2, -CN) | Styryl Phenyl Ring | Hypsochromic (blue) shift or complex changes | Enhancement of NLO properties | beilstein-journals.org |

| Various Substituents | Quinoline Ring in Styrylquinolines | Shift in emission to longer wavelengths, from blue to green or yellow-orange | Development of photosensitive materials and electroluminescent dyes | mdpi.com |

Mechanistic Studies of Functionalization and Reaction Pathways

The functionalization of (E)-(4-styrylphenyl)methanamine primarily involves reactions of the primary amine group. One of the most common and versatile reactions is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. researchgate.net The resulting Schiff bases are themselves valuable compounds with a wide range of applications.

The synthesis of the (E)-(4-styrylphenyl)methanamine backbone can be achieved through various synthetic routes. A common approach involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction to create the trans-styryl double bond, followed by functional group manipulations to introduce the methanamine moiety. For example, a Wittig reaction between a substituted benzylphosphonium salt and a 4-formylbenzonitrile could be a key step, followed by the reduction of the nitrile group to the primary amine.

Mechanistic studies of related systems, such as the synthesis of Schiff bases from various amines and aldehydes, have been conducted to optimize reaction conditions and understand the role of catalysts. researchgate.net These studies often employ computational methods, such as density functional theory (DFT), to elucidate the transition states and reaction intermediates, providing valuable insights into the reaction pathways. researchgate.net

Understanding Intermolecular Interactions in Solid-State Materials and Assemblies

In the crystalline state, molecules of this type are often arranged in a way that maximizes intermolecular interactions. These interactions can include:

π-π Stacking: The extended aromatic system of the styrylphenyl group facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems are in close proximity, contribute significantly to the cohesive energy of the crystal. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can influence the electronic coupling between molecules.

C-H···π Interactions: Weak hydrogen bonds involving C-H bonds and the aromatic π system are also common in the crystal packing of such compounds, further stabilizing the three-dimensional architecture. nih.gov

The interplay of these non-covalent interactions determines the supramolecular assembly of the molecules in the solid state. For example, in some styryl derivatives, these interactions lead to the formation of well-defined one- or two-dimensional networks, which can be crucial for charge transport in organic electronic devices.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of (E)-(4-styrylphenyl)methanamine and its derivatives is a fertile ground for the application and development of innovative catalytic systems aimed at improving efficiency, selectivity, and sustainability.

Future synthetic strategies are likely to move beyond traditional methods, focusing on sophisticated catalytic processes. The Horner-Wadsworth-Emmons (HWE) reaction, a staple for the formation of (E)-alkenes, is a key method for creating the styryl bond in this molecule with high stereoselectivity. nrochemistry.comwikipedia.orgyoutube.comchem-station.com Further research may focus on optimizing HWE conditions, for instance, by employing milder bases or novel phosphonate (B1237965) reagents to enhance yield and functional group tolerance. nrochemistry.comchem-station.com The Roush-Masamune conditions, which utilize lithium chloride and a weaker base, could be particularly useful for substrates that are sensitive to strongly basic environments. chem-station.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful avenue for constructing the carbon-carbon backbone of styryl compounds. libretexts.orgwikipedia.orgyoutube.com This reaction is widely used to create C-C bonds between organoboron compounds and halides, and it is highly effective for synthesizing styrenes and substituted biphenyls. wikipedia.org Recent advancements have even seen the development of an "aminative Suzuki-Miyaura coupling," which could potentially offer a novel one-pot approach to synthesizing diaryl amines from aryl halides and boronic acids, a concept that could be adapted for structures like (E)-(4-styrylphenyl)methanamine. snnu.edu.cn

In the realm of green chemistry, biocatalysis presents a highly attractive approach. The synthesis of chiral amines, in particular, has been a major focus, with enzymes like transaminases, oxidoreductases, amine dehydrogenases, and imine reductases offering excellent stereoselectivity under mild reaction conditions. nih.govnih.govyork.ac.ukmdpi.comresearchgate.net These biocatalytic methods could be engineered to produce enantiomerically pure forms of (E)-(4-styrylphenyl)methanamine derivatives, which are often required for pharmaceutical applications.

Furthermore, organophotoredox catalysis is emerging as a powerful tool for the synthesis of complex amines. nih.govnih.govacs.orgacs.org This metal-free approach can enable the direct and sustainable preparation of a wide array of functionalized amines, including the hydroaminoalkylation of styrenes with unprotected primary alkylamines. nih.govnih.govacs.org Such methods could provide a modular and environmentally friendly route to (E)-(4-styrylphenyl)methanamine and its analogues.

Table 1: Comparison of Potential Catalytic Systems for (E)-(4-Styrylphenyl)methanamine Synthesis

| Catalytic System | Key Advantages | Potential Application for Target Compound |

| Horner-Wadsworth-Emmons | High (E)-selectivity for alkenes, mild conditions. nrochemistry.comwikipedia.org | Formation of the styryl double bond. |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available reagents. libretexts.orgwikipedia.org | Formation of the styryl-phenyl C-C bond. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild and green conditions. nih.govnih.govmdpi.com | Asymmetric synthesis of chiral amine derivatives. |

| Photoredox Catalysis | Metal-free, sustainable, modular. nih.govnih.govacs.org | Direct C-H functionalization and amine synthesis. |

Integration into Multifunctional Advanced Materials Beyond Current Applications

The unique structure of (E)-(4-styrylphenyl)methanamine, featuring a π-conjugated styryl group and a nucleophilic amine, makes it an excellent candidate for incorporation into a variety of advanced materials.

The styryl moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes and sensors. nih.govnih.govuni-heidelberg.de The fluorescence properties of styryl compounds are often sensitive to their environment, which can be exploited for sensing applications. nih.gov By functionalizing the amine group, (E)-(4-styrylphenyl)methanamine can be tethered to other molecules or surfaces to create targeted fluorescent labels for biological imaging. nih.gov For instance, styrylpyridinium derivatives have been successfully used as fluorescent probes for cell imaging, with applications in visualizing specific organelles like the nucleus or mitochondria. nih.gov

In the field of organic electronics, styryl derivatives have shown promise in the fabrication of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The styryl group can act as an emissive component within the device. By incorporating (E)-(4-styrylphenyl)methanamine into a polymer matrix, it is conceivable to create new emissive layers for OLEDs with tunable color and efficiency. mdpi.com Recent research on bis(8-hydroxyquinoline) zinc complexes with a styryl group has demonstrated their potential for producing strong electroluminescence, paving the way for their use in the lighting industry. mdpi.comresearchgate.net

Another exciting frontier is the use of (E)-(4-styrylphenyl)methanamine as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comnih.govmdpi.comorientjchem.org MOFs are highly porous materials with a wide range of applications, including gas storage, separation, and catalysis. mdpi.comorientjchem.org The amine group of (E)-(4-styrylphenyl)methanamine can coordinate with metal ions to form the framework structure, while the styryl group can impart specific functionalities to the pores, such as fluorescence for sensing applications or catalytic activity. mdpi.comnih.gov

Table 2: Potential Applications of (E)-(4-Styrylphenyl)methanamine in Advanced Materials

| Application Area | Role of (E)-(4-Styrylphenyl)methanamine | Potential Benefit |

| Fluorescent Probes | Core fluorophore with a reactive handle (amine group). nih.govnih.gov | Targeted imaging and sensing in biological systems. |

| Organic LEDs (OLEDs) | Emissive dopant in a polymer matrix. mdpi.comresearchgate.net | Tunable light emission for displays and lighting. |

| Metal-Organic Frameworks (MOFs) | Functional organic linker. mdpi.comnih.gov | Creation of porous materials with built-in fluorescence or catalytic sites. |

Interdisciplinary Contributions to Nanoscience and Advanced Materials Engineering

The integration of (E)-(4-styrylphenyl)methanamine into nanostructures and advanced materials is an inherently interdisciplinary endeavor, bridging organic chemistry, materials science, and nanotechnology.

In nanoscience, the compound could be used to functionalize nanoparticles, such as quantum dots or gold nanoparticles, to create hybrid materials with novel optical and electronic properties. The amine group provides a convenient anchor point for attaching the molecule to the nanoparticle surface. The resulting functionalized nanoparticles could find use in applications ranging from bio-imaging to light-harvesting devices.

The design of functional polymers is another area where (E)-(4-styrylphenyl)methanamine can make significant contributions. By polymerizing derivatives of this compound, or by grafting it onto existing polymer backbones, materials with tailored properties can be created. For example, polymers incorporating the styryl-methanamine motif could be designed to have specific refractive indices for optical applications or to act as sensors that change their fluorescence in response to specific analytes. The synthesis of novel β-(styryl)terthiophenes has demonstrated the potential for creating functionalized conducting polymers with interesting electronic and optical properties. acs.org

Furthermore, the ability of styryl dyes to interact with biological molecules like DNA opens up possibilities in bionanotechnology. nih.gov Cationic styryl dyes have shown a high affinity for DNA and have been investigated for their potential as anticancer and antibacterial agents. nih.gov By carefully designing derivatives of (E)-(4-styrylphenyl)methanamine, it may be possible to develop new theranostic agents that can both visualize and treat diseases at the nanoscale.

Sustainable and Scalable Synthetic Approaches for Broad Academic and Potential Industrial Relevance

For (E)-(4-styrylphenyl)methanamine to realize its full potential, the development of sustainable and scalable synthetic routes is crucial.

A key strategy for enhancing the sustainability of its synthesis is the use of renewable starting materials. Lignin (B12514952), a major component of biomass, is the most abundant natural source of aromatic compounds. nih.govrsc.orgvito.bersc.org Developing methods to convert lignin-derived aromatic aldehydes or phenols into (E)-(4-styrylphenyl)methanamine would represent a significant step towards a bio-based chemical industry. nih.govrsc.orgrsc.org Research is actively exploring the enzymatic and microbial conversion of lignin into valuable chemicals, including vanillin, which could serve as a precursor for the styryl portion of the target molecule. rsc.org

In terms of scalability, continuous flow chemistry offers significant advantages over traditional batch processing. azolifesciences.comcuriaglobal.comchemicalindustryjournal.co.ukrsc.orgjst.org.in Flow reactors provide better control over reaction parameters such as temperature and mixing, leading to improved consistency and higher yields. chemicalindustryjournal.co.uk They also allow for the safe handling of hazardous reagents and intermediates. jst.org.in The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being performed in flow, and this technology could be readily adapted for the large-scale production of (E)-(4-styrylphenyl)methanamine. azolifesciences.comcuriaglobal.comrsc.org The ability to perform multi-step syntheses in a continuous fashion, as demonstrated in the production of complex molecules like aliskiren, highlights the power of this approach for industrial applications. jst.org.in

The combination of sustainable feedstocks, such as those derived from lignin, with scalable manufacturing processes like continuous flow chemistry, will be essential for making (E)-(4-styrylphenyl)methanamine and its derivatives widely available for academic research and potential industrial applications.

Q & A

Q. What are the key synthetic strategies for preparing (E)-(4-Styrylphenyl)methanamine, and how can reaction conditions be optimized?

(E)-(4-Styrylphenyl)methanamine can be synthesized via palladium-catalyzed coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce the styryl group. For example, nucleophilic substitution reactions using benzyl chloride derivatives with amines (e.g., cyclopentylamine) under basic conditions (e.g., NaOH) are common . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), solvents (DMF or ethanol), and temperatures (80–120°C) to improve yields. Purification via column chromatography or recrystallization is recommended to isolate the E-isomer selectively.

Q. Which analytical techniques are critical for confirming the structural integrity of (E)-(4-Styrylphenyl)methanamine?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying the E-configuration and amine functionality. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures stereochemical purity . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like NH₂. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives.

Q. What physicochemical properties of (E)-(4-Styrylphenyl)methanamine influence its solubility and stability?

The compound’s lipophilicity, driven by the styryl group, reduces aqueous solubility but enhances membrane permeability. Stability studies recommend storage under inert atmospheres (N₂/Ar) at −20°C to prevent oxidation of the amine group. Polar aprotic solvents (e.g., DMSO) are preferred for biological assays to maintain solubility .

Advanced Research Questions

Q. How does the stereochemistry of the styryl group affect the biological activity of (E)-(4-Styrylphenyl)methanamine?

The E-configuration imposes a planar structure, enabling π-π stacking with aromatic residues in biological targets (e.g., enzymes or receptors). Comparative studies with the Z-isomer show reduced binding affinity due to steric hindrance. For example, modifications to the styryl group’s substituents (e.g., electron-withdrawing groups) can enhance target selectivity, as seen in analogous compounds .

Q. What experimental approaches are effective for analyzing structure-activity relationships (SAR) in (E)-(4-Styrylphenyl)methanamine derivatives?

Systematic SAR studies involve synthesizing derivatives with variations in the phenyl ring (e.g., halogenation, methoxy groups) and the amine moiety (e.g., alkylation, acylation). Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock, Schrödinger) identify critical pharmacophores. For instance, fluorination at the para position enhances metabolic stability, as observed in related fluorophenylmethanamines .

Q. How can conflicting data on the compound’s biological activity across different assay systems be resolved?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell-line variability. Researchers should standardize protocols (e.g., ATP-based viability assays) and validate findings using orthogonal methods (e.g., SPR for binding kinetics). Dose-response curves and controls for off-target effects (e.g., using knockout models) improve reproducibility .

Q. What computational tools predict the metabolic pathways of (E)-(4-Styrylphenyl)methanamine?

Software like ADMET Predictor or SwissADME models phase I/II metabolism, highlighting potential oxidation sites (amine group) or glucuronidation. Molecular dynamics simulations (GROMACS) assess interactions with cytochrome P450 enzymes, guiding structural modifications to reduce hepatotoxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate enantiomeric impurities during synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., chiral Pd complexes) enhance stereocontrol. Kinetic resolution via lipase-catalyzed acetylation or chiral HPLC separates enantiomers. For example, L-proline-derived catalysts achieve >90% enantiomeric excess in similar amines .

Q. How can reaction scalability be achieved without compromising yield?

Continuous-flow reactors improve heat and mass transfer for exothermic steps (e.g., amine alkylation). Solvent recycling (e.g., ethanol via distillation) and catalyst immobilization (e.g., Pd on carbon) reduce costs. Pilot-scale trials should prioritize safety (e.g., pressure-rated vessels) and in-process monitoring (PAT tools) .

Q. What advanced techniques characterize the compound’s interactions with biological membranes?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding thermodynamics. Fluorescence anisotropy assays track membrane partitioning, while cryo-EM visualizes interactions with lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.